molecular formula C13H12N2O2 B3161551 Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate CAS No. 870837-50-6

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate

Cat. No.: B3161551
CAS No.: 870837-50-6
M. Wt: 228.25 g/mol
InChI Key: FZLFPOQKXZBPLI-QPJJXVBHSA-N
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Description

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(1H-imidazol-1-yl)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature for a few hours, followed by recrystallization from hot methanol to obtain the product in good yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition of fungal or bacterial growth by disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate is unique due to its specific combination of an imidazole ring and an acrylate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (E)-3-(4-imidazol-1-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLFPOQKXZBPLI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203636
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-50-6
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870837-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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